Merisoprol acetate Hg 197

Description

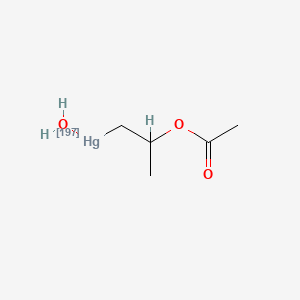

Merisoprol acetate Hg 197 (CAS: 5579-94-2) is a radiopharmaceutical diagnostic agent historically used to assess renal function. Its molecular formula is C₃H₈HgO₂, with a molecular weight of 276.68 g/mol. The compound contains the radioactive mercury isotope Hg-197, which emits gamma radiation (77 keV) suitable for imaging . Merisoprol’s structure consists of a hydroxymercury group attached to a propanol backbone, enabling selective renal uptake. However, its monograph has been retired, indicating discontinuation due to advancements in safer alternatives .

Properties

CAS No. |

24359-51-1 |

|---|---|

Molecular Formula |

C5H11HgO3 |

Molecular Weight |

316.11 g/mol |

IUPAC Name |

2-acetyloxypropyl(197Hg)mercury-197;hydrate |

InChI |

InChI=1S/C5H9O2.Hg.H2O/c1-4(2)7-5(3)6;;/h4H,1H2,2-3H3;;1H2/i;1-4; |

InChI Key |

XEYXXNNANYYHGB-MXQXJSJFSA-N |

Isomeric SMILES |

CC(C[197Hg])OC(=O)C.O |

Canonical SMILES |

CC(C[Hg])OC(=O)C.O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Merisoprol acetate Hg 197 involves the radiolabeling of organic precursor compounds with non-carrier-added (NCA) 197(m)Hg by electrophilic substitution . This method ensures the stability of the compound for in vivo applications.

Industrial Production Methods: Industrial production of Merisoprol acetate Hg 197 is typically carried out through custom synthesis due to its specialized nature. The process involves maintaining strict reaction conditions to ensure the purity and stability of the compound .

Chemical Reactions Analysis

Types of Reactions: Merisoprol acetate Hg 197 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different mercury-containing products.

Reduction: Reduction reactions can convert Merisoprol acetate Hg 197 into other mercury-based compounds.

Substitution: Electrophilic substitution is a common reaction for the synthesis of Merisoprol acetate Hg 197.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often involve reagents like mercury(II) acetate and acetic acid.

Major Products Formed: The major products formed from these reactions include various mercury-containing compounds, which are used in further scientific research and applications .

Scientific Research Applications

Merisoprol acetate Hg 197 has a wide range of applications in scientific research, including:

Chemistry: Used as a radiotracer to study chemical reactions and mechanisms.

Biology: Employed in biological studies to track the movement and distribution of mercury within biological systems.

Industry: Applied in industrial processes that require precise tracking of mercury-containing compounds.

Mechanism of Action

The mechanism of action of Merisoprol acetate Hg 197 involves its radioactive properties. The compound emits gamma radiation, which can be detected using specialized imaging equipment. This allows researchers to visualize the distribution and concentration of the compound within a biological system. The molecular targets and pathways involved include the binding of mercury to specific proteins and enzymes, which can be tracked using radiographic techniques .

Comparison with Similar Compounds

Research Findings and Historical Context

- Their decline correlates with the rise of Tc-99m in the 1980s .

- Isotope Availability : Hg-197’s production requires nuclear reactors, whereas Tc-99m is derived from molybdenum-99 generators, simplifying clinical access .

Q & A

Q. What analytical techniques are recommended for characterizing the purity and stability of Merisoprol acetate Hg 197?

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a standard method for purity analysis, as outlined in pharmacopeial guidelines for similar compounds. Stability studies should include accelerated degradation testing under varying pH, temperature, and light conditions, with validation via mass spectrometry (MS) to identify degradation products . For radiochemical purity, gamma-ray spectroscopy using high-purity germanium (HPGe) detectors, as employed in Hg isotope studies, can quantify Hg-197 content .

Q. How can researchers establish standardized synthesis protocols for Merisoprol acetate Hg 197 to ensure batch-to-batch consistency?

Synthesis protocols should adhere to Good Manufacturing Practice (GMP) principles, including in-process controls (IPC) for critical steps like acetylation and Hg-197 incorporation. Use orthogonal analytical methods (e.g., nuclear magnetic resonance (NMR) for structural confirmation and inductively coupled plasma mass spectrometry (ICP-MS) for Hg-197 quantification). Reference standards, such as those described in pharmacopeial monographs for analogous compounds, ensure method validation .

Q. What methodologies are used to assess the stability of Merisoprol acetate Hg 197 under different storage and experimental conditions?

Stability studies should follow ICH Q1A guidelines, employing forced degradation (e.g., thermal, oxidative, and hydrolytic stress) coupled with real-time stability testing. For radiochemical stability, monitor Hg-197 decay via gamma spectroscopy over multiple half-lives. Data analysis should include Arrhenius modeling to predict shelf-life .

Advanced Research Questions

Q. What experimental designs are optimal for studying the nuclear decay properties and coordination chemistry of Hg-197 in Merisoprol acetate complexes?

Coulomb excitation experiments, as conducted for Hg-200/202 isotopes, can probe nuclear deformation parameters (e.g., quadrupole moment β2). Use 780 MeV beam energies with heavy-ion accelerators and detect γ-ray emissions via HPGe arrays (e.g., Gammasphere). Pair with ab initio nuclear theory models to correlate deformation with electronic structure . For coordination studies, employ extended X-ray absorption fine structure (EXAFS) spectroscopy to resolve Hg-ligand bonding dynamics.

Q. How should researchers address discrepancies in nuclear deformation parameters (β2) observed in Hg-197 studies using Coulomb excitation?

Non-rotational nuclear behavior (e.g., triaxiality) may explain β2 inconsistencies. Validate results using complementary techniques like electron scattering or muonic X-ray spectroscopy. Geant4 simulations can account for detector efficiency and beam-target interactions, reducing systematic errors. Cross-check with theoretical models such as the interacting boson approximation (IBA) .

Q. What methodologies are effective for analyzing the interaction of Merisoprol acetate Hg 197 with lipid membranes or liposomal drug delivery systems?

Fluorescence resonance energy transfer (FRET) and differential scanning calorimetry (DSC) can quantify lipid bilayer integration. Use cholesterol ester analogs (e.g., cholesteryl acetate) as proxies to study membrane fluidity changes via fluorescence polarization. For in vivo tracking, incorporate Hg-197 into liposomes and monitor biodistribution using single-photon emission computed tomography (SPECT) .

Q. How can isotopic stability of Hg-197 be maintained during synthesis and in vivo experimentation?

Minimize radiolytic degradation by using low-temperature synthesis (<4°C) and stabilizers like ascorbic acid. For in vivo studies, employ chelating agents (e.g., dimercaptosuccinic acid) to reduce Hg-197 dissociation. Monitor isotopic integrity via γ-spectroscopy at regular intervals and calibrate detectors using 46Ti/48Ti reference peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.